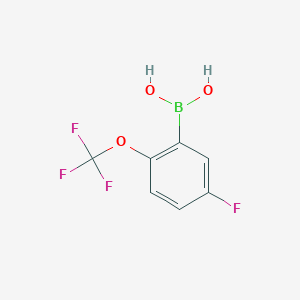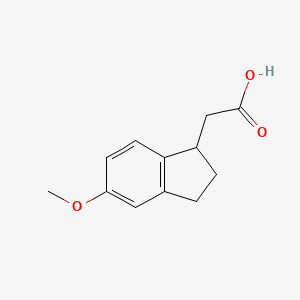
N-(1H-benzimidazol-2-yl)pyridine-3-carboxamide
Descripción general
Descripción
N-(1H-benzimidazol-2-yl)pyridine-3-carboxamide is a compound that features a benzimidazole moiety fused with a pyridine ring and a carboxamide group. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The incorporation of a pyridine ring and a carboxamide group further enhances the compound’s potential for various applications in medicinal chemistry and other scientific fields.
Métodos De Preparación
The synthesis of N-(1H-benzimidazol-2-yl)pyridine-3-carboxamide typically involves the condensation of o-phenylenediamine with pyridine-3-carboxylic acid or its derivatives. The reaction is usually carried out under acidic or basic conditions, often using formic acid, trimethyl orthoformate, or carbondisulphide in an alkaline alcoholic solution . Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
N-(1H-benzimidazol-2-yl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
N-(1H-benzimidazol-2-yl)pyridine-3-carboxamide has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of N-(1H-benzimidazol-2-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to mimic the properties of DNA bases, allowing the compound to interact with nucleic acids and proteins . This interaction can lead to the inhibition of key enzymes and pathways involved in cell proliferation, making it effective against cancer cells and infectious agents .
Comparación Con Compuestos Similares
N-(1H-benzimidazol-2-yl)pyridine-3-carboxamide can be compared with other benzimidazole derivatives, such as:
Albendazole: An antiparasitic drug that also contains a benzimidazole moiety.
Omeprazole: A proton pump inhibitor used to treat acid-related disorders.
Bendamustine: An anticancer drug with a benzimidazole structure.
The uniqueness of this compound lies in its combination of the benzimidazole and pyridine rings, which enhances its pharmacological properties and broadens its range of applications .
Propiedades
Fórmula molecular |
C13H10N4O |
|---|---|
Peso molecular |
238.24 g/mol |
Nombre IUPAC |
N-(1H-benzimidazol-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C13H10N4O/c18-12(9-4-3-7-14-8-9)17-13-15-10-5-1-2-6-11(10)16-13/h1-8H,(H2,15,16,17,18) |
Clave InChI |
HRGOZHCVIKORDV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)NC(=N2)NC(=O)C3=CN=CC=C3 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Hydroxyimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B8810538.png)









